molecular formula C10H6BrF3O B8285829 1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)-

1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)-

Cat. No.: B8285829
M. Wt: 279.05 g/mol
InChI Key: XLIDPIUKBDUFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H6BrF3O and its molecular weight is 279.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrF3O

Molecular Weight

279.05 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H6BrF3O/c11-9-6-2-4-8(15)5(6)1-3-7(9)10(12,13)14/h1,3H,2,4H2

InChI Key

XLIDPIUKBDUFAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(2-Bromo-3-trifluoromethyl-phenyl)-propionic acid (3.0 g, 10.1 mmol) is suspended in trifluoromethanesulfonic acid (30 mL)) under argon and heated at 85° C. for 4 hours. The mixture is added dropwise to iced water and then extracted with ethyl acetate. The organic extract is washed with saturated sodium bicarbonate solution, dried and concentrated under vacuum. The residue is purified by flash chromatography (Eluent 0-5% EtOAc in cyclohexane) to give the title compound.
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3 g
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30 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (6.8 mL) and N,N-dimethylformamide (0.1 mL) are added to a solution of 3-(2-bromo-3-trifluoromethyl-phenyl)-propionic acid (15.7 g) in dichloromethane (150 mL) at room temperature. The solution is stirred at reflux temperature for 2 h and then concentrated. Trifluoromethane-sulfonic acid (60 ml) is added to the residue, and the resulting mixture is stirred at 55° C. for 4 h. After cooling to room temperature, the mixture is poured into ice-cold water, and the resulting mixture is stirred for 5 min. The precipitate formed is separated by filtration, washed with water, and dissolved in ethyl acetate. The solution is washed with aqueous NaHCO3 solution, dried (Na2SO4), and concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10→80:20) to afford the title compound. LC (method 4): tR=1.04 min.
Quantity
6.8 mL
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0.1 mL
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15.7 g
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reactant
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150 mL
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solvent
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